2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a quinoxaline derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline involves the inhibition of various enzymes. This compound has been shown to inhibit protein kinase C and cyclin-dependent kinase 4, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline in lab experiments include its potential applications in scientific research and its ability to inhibit various enzymes. The limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline. One direction is the study of its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo. Finally, the development of new synthesis methods for this compound may lead to the discovery of new potential applications in scientific research.
Conclusion
In conclusion, 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline is a quinoxaline derivative that has potential applications in scientific research. This compound has been shown to exhibit inhibitory activity against various enzymes, anti-inflammatory activity, and potential use in the treatment of cancer and inflammatory diseases. Further studies are needed to determine its safety and efficacy in vivo and to develop new synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline has been achieved using various methods. One such method involves the reaction of 4-bromopyrazole with 1-azetidinylmethylamine followed by the reaction of the resulting product with 2,3-dichloroquinoxaline. Another method involves the reaction of 4-bromopyrazole with 1-azetidinylmethylamine followed by the reaction of the resulting product with 2-chloro-3-nitroquinoxaline.
Applications De Recherche Scientifique
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline has been found to have potential applications in scientific research. This compound has been shown to exhibit inhibitory activity against various enzymes such as protein kinase C and cyclin-dependent kinase 4. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5/c16-12-5-18-21(10-12)9-11-7-20(8-11)15-6-17-13-3-1-2-4-14(13)19-15/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJRKZWIVQASRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N=C2)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.